4-[(1E)-[(4-fluoro-3-nitrophenyl)imino]methyl]phenol
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Overview
Description
4-[(1E)-[(4-fluoro-3-nitrophenyl)imino]methyl]phenol is an organic compound with the molecular formula C13H9FN2O3. It is characterized by the presence of a phenol group, a nitro group, and a fluoro group, making it a compound of interest in various chemical and pharmaceutical research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-[(4-fluoro-3-nitrophenyl)imino]methyl]phenol typically involves the condensation reaction between 4-fluoro-3-nitrobenzaldehyde and 4-aminophenol. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as column chromatography or crystallization .
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-[(4-fluoro-3-nitrophenyl)imino]methyl]phenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, suitable solvents, and bases.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 4-[(1E)-[(4-fluoro-3-aminophenyl)imino]methyl]phenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-[(1E)-[(4-fluoro-3-nitrophenyl)imino]methyl]quinone.
Scientific Research Applications
4-[(1E)-[(4-fluoro-3-nitrophenyl)imino]methyl]phenol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-[(1E)-[(4-fluoro-3-nitrophenyl)imino]methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluoro group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its cellular uptake .
Comparison with Similar Compounds
Similar Compounds
- 4-[(1E)-[(4-chloro-3-nitrophenyl)imino]methyl]phenol
- 4-[(1E)-[(4-bromo-3-nitrophenyl)imino]methyl]phenol
- 4-[(1E)-[(4-iodo-3-nitrophenyl)imino]methyl]phenol
Uniqueness
4-[(1E)-[(4-fluoro-3-nitrophenyl)imino]methyl]phenol is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. The fluoro group enhances the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various research applications .
Properties
IUPAC Name |
4-[(4-fluoro-3-nitrophenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O3/c14-12-6-3-10(7-13(12)16(18)19)15-8-9-1-4-11(17)5-2-9/h1-8,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFONABYUZWFSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC(=C(C=C2)F)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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